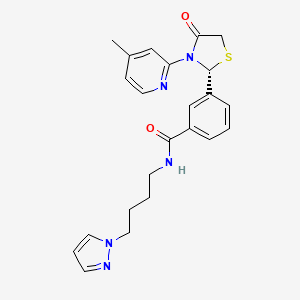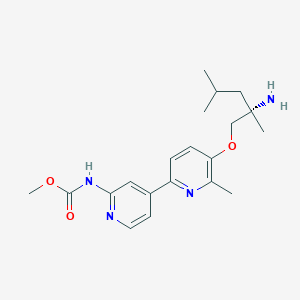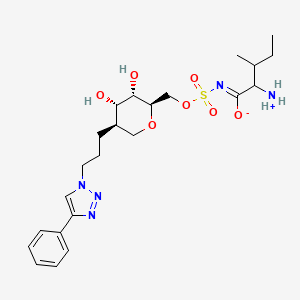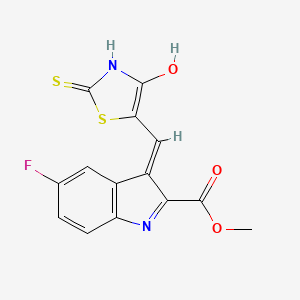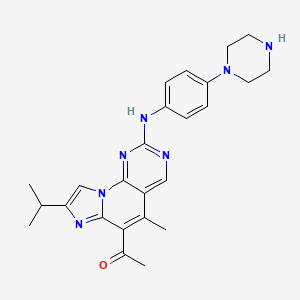
Cdk4/6-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk4/6-IN-13 is a compound that functions as an inhibitor of cyclin-dependent kinases 4 and 6. Cyclin-dependent kinases are a group of serine/threonine kinases that play a crucial role in regulating the cell cycle. Inhibition of cyclin-dependent kinases 4 and 6 has been shown to be effective in controlling the proliferation of cancer cells, particularly in hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer .
Métodos De Preparación
The synthesis of Cdk4/6-IN-13 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
Cdk4/6-IN-13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Aplicaciones Científicas De Investigación
Cdk4/6-IN-13 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of cyclin-dependent kinases 4 and 6. In biology, it is used to investigate the role of cyclin-dependent kinases in cell cycle regulation and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, particularly hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. In industry, it is used in the development of new cancer therapies and as a reference compound in drug discovery .
Mecanismo De Acción
Cdk4/6-IN-13 exerts its effects by inhibiting the activity of cyclin-dependent kinases 4 and 6. These kinases are involved in the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle. By inhibiting cyclin-dependent kinases 4 and 6, this compound prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest and inhibition of cancer cell proliferation. The molecular targets of this compound include cyclin-dependent kinases 4 and 6, and the pathways involved include the retinoblastoma protein pathway and the cell cycle regulation pathway .
Comparación Con Compuestos Similares
Cdk4/6-IN-13 is similar to other cyclin-dependent kinase inhibitors, such as palbociclib, ribociclib, and abemaciclib. this compound has unique properties that distinguish it from these compounds. For example, it may have different binding affinities, selectivity profiles, and pharmacokinetic properties. These differences can impact its efficacy and safety profile in clinical applications. Similar compounds include palbociclib, ribociclib, and abemaciclib, which are also used as inhibitors of cyclin-dependent kinases 4 and 6 .
Propiedades
Fórmula molecular |
C25H29N7O |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
1-[8-methyl-12-(4-piperazin-1-ylanilino)-4-propan-2-yl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaen-7-yl]ethanone |
InChI |
InChI=1S/C25H29N7O/c1-15(2)21-14-32-23-20(16(3)22(17(4)33)24(32)29-21)13-27-25(30-23)28-18-5-7-19(8-6-18)31-11-9-26-10-12-31/h5-8,13-15,26H,9-12H2,1-4H3,(H,27,28,30) |
Clave InChI |
DEVYXOKAXWLJRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NC(=CN2C3=NC(=NC=C13)NC4=CC=C(C=C4)N5CCNCC5)C(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



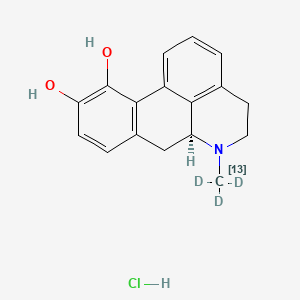
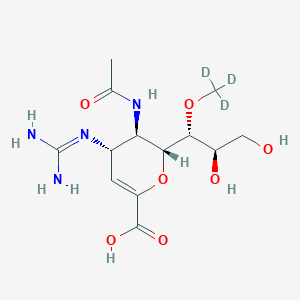
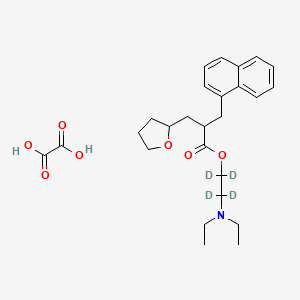
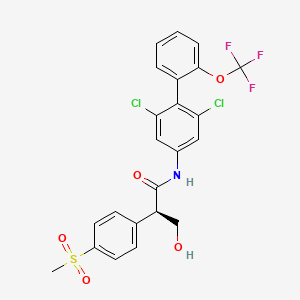
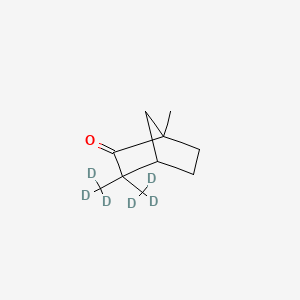


![1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)

